

An In-Depth Technical Guide to FP-Tztp: Chemical Structure and Properties

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Compound of Interest

Compound Name: FP-Tztp

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-Tztp, with the systematic name 3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, is a potent and selective agonist for the M2 muscarinic acetylcholine receptor.[1][2] Its radiolabeled counterpart, [¹⁸F]FP-TZTP, has garnered significant attention in the field of neuroscience as a positron emission tomography (PET) radiotracer for in-vivo imaging of M2 receptors in the human brain.[1] The study of M2 receptors is crucial as they are implicated in various neurological disorders, including Alzheimer's disease.[3] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **FP-Tztp**, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

The chemical identity of **FP-Tztp** is defined by its unique molecular architecture, which consists of a tetrahydropyridine ring linked to a thiadiazole core, further functionalized with a fluoropropylthio side chain.

Table 1: Chemical and Physical Properties of FP-Tztp

Property	Value	Source
Systematic Name	3-(4-(3-fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine	[1][2]
Molecular Formula	C ₁₁ H ₁₆ FN ₃ S ₂	[4]
Molecular Weight	273.40 g/mol	[4]
Appearance	Off-white powder (based on related compounds)	[5]
pKa (Predicted)	7.34 ± 0.40	[5]
Storage Condition	Sealed in dry, 2-8°C (based on related compounds)	[5]

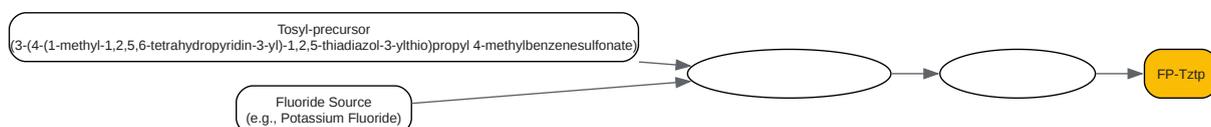
Note: Some physical properties are based on closely related analogs due to the limited availability of specific data for non-radiolabeled **FP-Tztp**.

Figure 1: 2D Chemical Structure of **FP-Tztp**.

Synthesis of FP-Tztp

The synthesis of **FP-Tztp**, particularly its radiolabeled form [¹⁸F]**FP-TZTP**, is well-documented and typically involves a nucleophilic substitution reaction.[2] The non-radiolabeled compound can be synthesized following a similar pathway, using a non-radioactive source of fluoride.

Workflow for the Synthesis of FP-Tztp



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Caption: General workflow for the synthesis of **FP-Tztp**.

Experimental Protocol: Synthesis of **FP-Tztp** (Inferred)

This protocol is an adaptation of the published methods for the radiosynthesis of [^{18}F]**FP-TZTP** and is intended for the synthesis of the non-radiolabeled compound.[2]

Materials and Reagents:

- Tosyl-precursor (3-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-ylthio)propyl 4-methylbenzenesulfonate)
- Potassium Fluoride (KF)
- Kryptofix 2.2.2 (K_{222})
- Potassium Carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Water
- HPLC system with a semi-preparative C18 column

Procedure:

- **Fluoride Activation:** In a reaction vessel, a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water is prepared. Potassium fluoride is added, and the mixture is heated under a stream of nitrogen to azeotropically dry the fluoride salt.
- **Fluorination Reaction:** The tosyl-precursor, dissolved in anhydrous acetonitrile, is added to the dried KF/ K_{222} complex. The reaction mixture is then heated at approximately 80-85°C for 5-10 minutes.
- **Quenching and Purification:** The reaction is cooled and quenched with water. The crude product is then purified by semi-preparative high-performance liquid chromatography (HPLC) using a suitable mobile phase (e.g., acetonitrile/water mixture) to isolate **FP-Tztp**.

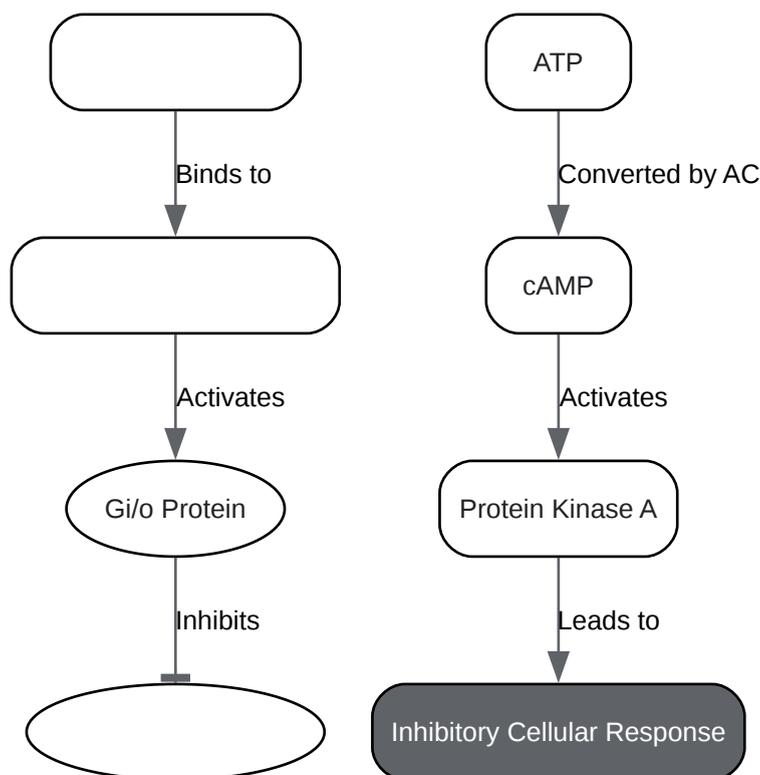
- Characterization: The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

FP-Tztp is a selective agonist of the M2 muscarinic acetylcholine receptor.[2] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[6] The M2 receptor, in particular, is coupled to a G_i -type G-protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in inhibitory effects.[7]

The in vivo selectivity of **FP-Tztp** for the M2 receptor is a key property that makes it a valuable research tool.[8] Studies have shown that while **FP-Tztp** binds to all five muscarinic receptor subtypes in vitro, its slower dissociation kinetics from the M2 receptor likely contributes to its observed in vivo selectivity.[3][9]

Signaling Pathway of M2 Muscarinic Acetylcholine Receptor



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Caption: Simplified signaling pathway of the M2 muscarinic acetylcholine receptor upon activation by an agonist like **FP-Tztp**.

Applications in Research and Drug Development

The primary application of **FP-Tztp**, in its radiolabeled form [¹⁸F]**FP-TZTP**, is as a PET imaging agent to quantify M2 muscarinic receptor density in the brain.[1] This has significant implications for the study of neurodegenerative diseases like Alzheimer's, where a loss of M2 receptors has been observed.[3]

Non-radiolabeled **FP-Tztp** serves as a crucial reference standard in these imaging studies and is used in competition binding assays to determine the specificity of the radiotracer's binding. [10][11] Furthermore, as a selective M2 agonist, **FP-Tztp** can be a valuable tool for in vitro and in vivo pharmacological studies aimed at understanding the role of the M2 receptor in various physiological and pathological processes. Its unique selectivity profile also makes it and its analogs potential starting points for the development of novel therapeutics targeting the M2 receptor.[12]

Conclusion

FP-Tztp is a molecule of significant interest to the scientific community, particularly for its role as a selective M2 muscarinic acetylcholine receptor agonist. Its well-characterized radiolabeled counterpart, [¹⁸F]**FP-TZTP**, has proven to be an invaluable tool for PET imaging in neuroscience research. This guide has provided a detailed overview of the chemical structure, properties, and synthesis of **FP-Tztp**, offering a foundation for researchers and drug development professionals working in this exciting area. Further investigation into the physicochemical properties of the non-radiolabeled compound will undoubtedly enhance its utility as a research tool and potential therapeutic lead.

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